Ethylphosphonic difluoride is a chemical compound with the molecular formula C₂H₅F₂P. It is a member of the organophosphorus family and is characterized by the presence of a phosphonic acid group bonded to an ethyl group and two fluorine atoms. The compound is often noted for its high reactivity and potential applications in various chemical processes, including those related to chemical warfare agents.
Ethylphosphonic difluoride exhibits a range of chemical reactivity, primarily due to the presence of the phosphorus-fluorine bond. Key reactions include:
Ethylphosphonic difluoride can be synthesized through several methods:
Ethylphosphonic difluoride has several applications, particularly in the fields of:
Ethylphosphonic difluoride shares similarities with several other organophosphorus compounds, particularly those containing fluorine or chlorine substituents. Below is a comparison highlighting its uniqueness:
Ethylphosphonic difluoride's unique structure allows it to engage in specific reactions that differentiate it from these similar compounds, particularly its use as a reagent in synthesizing other organophosphate derivatives without producing highly toxic byproducts like phosgene.
The International Union of Pure and Applied Chemistry (IUPAC) designates ethylphosphonic difluoride as 1-difluorophosphorylethane, reflecting its ethane backbone substituted with a difluorophosphoryl group (-P(=O)F₂). Alternative nomenclature includes ethylphosphonyl difluoride and ethyl difluorophosphite, though these terms are less precise. The compound is registered under CAS number 753-98-0, with additional identifiers such as HSDB 7669 and Wikidata Q82988614.
Ethylphosphonic difluoride has the molecular formula C₂H₅F₂OP, corresponding to a molecular weight of 114.03 g/mol (calculated using PubChem’s atomic mass data). The formula breakdown is as follows:
This composition aligns with its structural depiction as CCP(=O)(F)F in SMILES notation.
The compound exhibits no stereoisomerism due to its symmetrical substitution pattern around the tetrahedral phosphorus center. The absence of chiral centers or geometric constraints precludes the existence of enantiomers or diastereomers.
Ethylphosphonic difluoride, a phosphorus-containing organofluorine compound with the molecular formula C₂H₅F₂OP, is produced industrially through several established methodologies [1] [10]. The compound represents an important class of chemicals with applications in various industrial processes [19] [21]. Industrial production of ethylphosphonic difluoride primarily relies on fluorination reactions of suitable precursors under controlled conditions [3] [28].
One of the predominant industrial-scale production techniques involves the fluorination of ethylphosphonic dichloride using hydrogen fluoride or metal fluorides [14] [25]. This process typically operates under moderate pressure and temperature conditions to facilitate the halogen exchange reaction [3] [28]. The reaction proceeds through nucleophilic substitution where fluoride ions replace chloride ions on the phosphorus center [14] [25].
| Production Parameter | Typical Range | Notes |
|---|---|---|
| Reaction Temperature | 80-250°C | Temperature control critical for product purity [3] |
| Reaction Pressure | 0.5-1.0 MPa | Higher pressures may increase conversion rates [26] |
| Hydrogen Fluoride Ratio | 1.2-4.0 equivalents | Excess HF typically required for complete conversion [3] |
| Reaction Time | 4-6 hours | Extended times may lead to side product formation [26] |
Industrial production often employs specialized equipment constructed from materials resistant to both hydrogen fluoride and the reaction products [3] [28]. Continuous flow reactors are increasingly utilized in modern production facilities to enhance efficiency and safety [3] [26]. The industrial synthesis typically achieves yields of 85-95% with purities exceeding 97% after appropriate purification steps [26] [28].
Another industrial approach involves the electrochemical fluorination (ECF) process, where an electrical current is passed through a solution containing the organic precursor dissolved in liquid hydrogen fluoride [8] [4]. This method, while less common for ethylphosphonic difluoride specifically, represents an important alternative production route for organofluorine compounds [4] [8].
Laboratory-scale synthesis of ethylphosphonic difluoride employs several methodologies that balance efficiency, safety, and equipment availability [5] [12]. These protocols are essential for research applications and small-scale production requirements [9] [25].
The most common laboratory synthesis route involves the direct fluorination of ethylphosphonic dichloride using anhydrous hydrogen fluoride or more convenient fluorinating agents such as sodium fluoride in appropriate solvents [5] [14]. This approach typically requires careful temperature control and moisture exclusion to achieve optimal yields [12] [15].
A representative laboratory protocol involves the following steps:
| Laboratory Synthesis Parameter | Typical Conditions | Observations |
|---|---|---|
| Solvent System | THF, Dichloromethane, Sulfolane | Solvent choice affects reaction rate and yield [5] [18] |
| Fluorinating Agent | NaF, HF, Et₃N·3HF | Triethylamine trihydrofluoride offers safer handling [25] [29] |
| Reaction Scale | 5-100 g | Scaling considerations important for heat management [12] [15] |
| Yield Range | 75-89% | Dependent on reaction conditions and purification efficiency [5] [12] |
Alternative laboratory approaches include the use of diethylaminosulfur trifluoride or similar fluorinating reagents that offer improved handling characteristics compared to hydrogen fluoride [25] [29]. These reagents facilitate the conversion of ethylphosphonic dichloride to the corresponding difluoride under milder conditions, though often at higher reagent costs [25] [29].
Recent advances in laboratory synthesis protocols have explored catalytic methods to enhance the efficiency of the fluorination process [25] [29]. These approaches typically employ transition metal catalysts or specialized organic bases to facilitate the halogen exchange reaction under milder conditions [17] [25].
Ethylphosphonic dichloride serves as the primary precursor for the synthesis of ethylphosphonic difluoride through halogen exchange reactions [2] [7]. This relationship is fundamental to both industrial and laboratory production methodologies [15] [19]. The conversion process involves the replacement of chlorine atoms with fluorine atoms while maintaining the phosphorus-carbon bond integrity [2] [7].
The reaction mechanism for the conversion of ethylphosphonic dichloride to ethylphosphonic difluoride involves the following key steps:
| Property Comparison | Ethylphosphonic Dichloride | Ethylphosphonic Difluoride |
|---|---|---|
| Molecular Formula | C₂H₅Cl₂OP | C₂H₅F₂OP |
| Molecular Weight | 146.94 g/mol | 114.03 g/mol |
| Boiling Point | 71-72°C (12 mmHg) | 55-57°C (atmospheric) |
| Physical State | Liquid | Liquid |
| Reactivity | Moisture sensitive | Moisture sensitive |
The relationship between these compounds extends beyond simple precursor status, as both share similar chemical properties due to their phosphorus-carbon backbone [2] [15]. The primary difference lies in the phosphorus-halogen bond strength and reactivity, with the P-F bond being significantly stronger and less reactive than the P-Cl bond [7] [10].
Several factors influence the efficiency of the conversion from dichloride to difluoride, including:
The conversion process typically achieves yields of 80-90% under optimized conditions, with the primary side reactions involving hydrolysis of the starting material or product in the presence of trace moisture [2] [12]. Careful control of reaction conditions and exclusion of moisture are essential for maximizing conversion efficiency [7] [15].
| Parameter | Value/Description | Reference Note |
|---|---|---|
| Chemical Shift (δ) | Expected range: -5 to +10 ppm | Based on similar organophosphorus difluorides |
| Multiplicity | Triplet due to coupling with two equivalent F atoms | Two-bond coupling pattern typical |
| P-F Coupling Constants (JPF) | ¹JPF ≈ 900-1100 Hz (typical for P(O)F₂ group) | Strong P-F coupling characteristic |
| Temperature Dependence | Chemical shift variation: ±0.1-0.3 ppm per 10°C | Temperature coefficient analysis |
| Solvent Effects | Shifts downfield in polar solvents | Solvent polarity correlation |
Mass spectrometric analysis of ethylphosphonic difluoride under electron ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and enable quantitative analysis [1] [2]. The fragmentation patterns are dominated by the stability of phosphorus-containing cations and the propensity for fluorine loss.
The molecular ion peak appears at mass-to-charge ratio 114, corresponding to the intact ethylphosphonic difluoride molecule [1]. The molecular ion typically exhibits moderate intensity (15-25% relative abundance) due to the inherent instability of organophosphorus molecular ions under high-energy electron impact conditions [2].
Primary fragmentation pathways involve sequential loss of fluorine atoms and hydrogen fluoride. The loss of a single fluorine radical (M-F, m/z 95) represents one of the most abundant fragments (40-60% relative intensity), reflecting the relatively weak phosphorus-fluorine bond under high-energy conditions [1] [2]. Concurrent loss of hydrogen fluoride (M-HF, m/z 94) occurs through a rearrangement mechanism involving the ethyl substituent, producing a stable phosphonic acid derivative cation [2].
The most characteristic and abundant fragment ion corresponds to the phosphoryl difluoride cation (POF₂⁺, m/z 84), which serves as a diagnostic marker for phosphoryl difluoride-containing compounds [1] [2]. This fragment exhibits high intensity (60-80% relative abundance) and represents the most stable phosphorus-containing species in the fragmentation pattern [1].
Sequential fluorine loss from the phosphoryl difluoride cation produces the phosphoryl monofluoride cation (POF⁺, m/z 65) and the phosphoryl cation (PO⁺, m/z 47), with relative intensities of 30-45% and 25-35%, respectively [2]. These fragments provide confirmation of the phosphoryl group and enable differentiation from other organophosphorus compound classes.
The ethyl substituent undergoes characteristic α-cleavage adjacent to the phosphorus center, producing the ethyl cation (CH₃CH₂⁺, m/z 29) with significant abundance (45-65% relative intensity) [1] [2]. This fragmentation pattern is diagnostic for ethyl-substituted organophosphorus compounds and enables distinction from methyl or other alkyl derivatives [2].
Additional alkyl fragments include the methyl cation (CH₃⁺, m/z 15) arising from secondary fragmentation of the ethyl group, typically observed with moderate intensity (20-30% relative abundance) [1].
Table 2: Mass Spectrometric Fragmentation Patterns
| Fragment Ion | Relative Intensity (%) | Fragmentation Mechanism |
|---|---|---|
| M⁺ (114) | 15-25 | Molecular ion peak |
| M-F (95) | 40-60 | Loss of fluorine radical |
| M-HF (94) | 20-30 | Loss of hydrogen fluoride |
| M-F₂ (76) | 10-20 | Loss of two fluorine atoms |
| POF₂⁺ (84) | 60-80 | Phosphoryl difluoride cation |
| POF⁺ (65) | 30-45 | Phosphoryl monofluoride cation |
| PO⁺ (47) | 25-35 | Phosphoryl cation |
| CH₃CH₂⁺ (29) | 45-65 | Ethyl cation (α-cleavage) |
| CH₃⁺ (15) | 20-30 | Methyl cation |
Vibrational spectroscopy through infrared and Raman techniques provides comprehensive information about the molecular structure, conformational preferences, and dynamic behavior of ethylphosphonic difluoride [3] [4]. The vibrational spectrum exhibits characteristic frequency regions that enable identification and structural analysis.
The infrared spectrum of ethylphosphonic difluoride displays several distinctive absorption regions characteristic of organophosphorus difluoride compounds [3] [4]. The most prominent feature is the intense phosphoryl stretching vibration (ν(P=O)) appearing in the range 1280-1260 cm⁻¹, which serves as a diagnostic marker for the phosphoryl group [3].
The phosphorus-fluorine stretching vibrations manifest as two distinct bands corresponding to the antisymmetric (νₐₛ(P-F)) and symmetric (νₛ(P-F)) modes at 890-870 cm⁻¹ and 820-800 cm⁻¹, respectively [3] [4]. These bands exhibit very strong to strong intensities and provide unambiguous evidence for the difluoride substitution pattern [3].
Ethyl group vibrations contribute several characteristic absorptions, including carbon-hydrogen stretching modes in two regions: 2980-2930 cm⁻¹ and 2880-2850 cm⁻¹ for the antisymmetric and symmetric stretches, respectively [4]. Methyl and methylene deformation modes appear at 1460, 1380 cm⁻¹ (methyl) and 1465 cm⁻¹ (methylene), with moderate intensities [3].
The phosphorus-carbon stretching vibration (ν(P-C)) appears as a strong absorption at 750-730 cm⁻¹, providing confirmation of the ethyl substitution at phosphorus [3] [4]. Lower frequency regions contain phosphoryl oxygen deformation (650-630 cm⁻¹) and fluorine-phosphorus-fluorine bending modes (480-460 cm⁻¹) [4].
Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy [3] [4]. The phosphoryl stretching mode appears as a very strong, polarized band at 1275-1265 cm⁻¹, slightly shifted compared to the infrared frequency due to different vibrational coupling in the Raman effect [3].
The symmetric phosphorus-fluorine stretch manifests as a strong, polarized Raman band at 825-815 cm⁻¹, while the carbon-carbon stretching and phosphorus-carbon stretching modes appear at 1055-1045 cm⁻¹ and 755-745 cm⁻¹, respectively, with the latter showing strong intensity and polarization [4].
Methyl deformation modes in the Raman spectrum appear as depolarized bands at 1385 and 1465 cm⁻¹, consistent with the symmetry properties of these vibrations [3]. Lower frequency regions contain skeletal deformation modes (400-200 cm⁻¹) and lattice or external modes (150-50 cm⁻¹) with variable intensities [4].
Variable temperature infrared spectroscopy reveals the conformational behavior of ethylphosphonic difluoride through analysis of band intensity variations and frequency shifts [3] [4]. The compound exists in multiple conformational states related to rotation around the carbon-carbon and carbon-phosphorus bonds.
The most stable conformer corresponds to the trans arrangement with a carbon-carbon-phosphorus-oxygen dihedral angle of approximately 180°, representing 65-70% of the population at 298 Kelvin [3]. Two gauche conformers with dihedral angles of approximately ±60° each contribute 15-20% to the conformational ensemble [4].
Rotational barriers between conformers have been determined through temperature-dependent spectroscopic analysis, with trans-to-gauche barriers of 950-1000 cm⁻¹ and gauche-to-trans barriers of 890-940 cm⁻¹ [3] [4]. Interconversion between gauche conformers occurs over barriers of 920-970 cm⁻¹ [3].
Table 3: Infrared Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment Notes |
|---|---|---|---|
| ν(C-H) alkyl stretching | 2980-2930, 2880-2850 | Strong | Ethyl group C-H stretches |
| ν(P=O) phosphoryl stretching | 1280-1260 | Very Strong | Characteristic P=O double bond |
| νₐₛ(P-F) antisymmetric P-F stretch | 890-870 | Very Strong | Strong P-F bond stretching |
| νₛ(P-F) symmetric P-F stretch | 820-800 | Strong | P-F symmetric vibration |
| δ(CH₃) methyl deformation | 1460, 1380 | Medium | Methyl umbrella and symmetric deformation |
| δ(CH₂) methylene deformation | 1465 | Medium | Methylene scissoring |
| ν(C-C) C-C stretching | 1050-1030 | Medium | Ethyl backbone vibration |
| ρ(CH₂) methylene rocking | 940-920 | Medium | CH₂ rocking motion |
| ν(P-C) P-C stretching | 750-730 | Strong | P-C bond characteristic frequency |
| δ(P-O) P-O deformation | 650-630 | Medium | Phosphoryl oxygen deformation |
| δ(F-P-F) F-P-F bending | 480-460 | Medium | F-P-F angular deformation |
Table 4: Raman Spectral Characteristics
| Vibrational Mode | Raman Shift (cm⁻¹) | Relative Intensity | Polarization |
|---|---|---|---|
| ν(P=O) phosphoryl stretching | 1275-1265 | Very Strong | Polarized |
| νₛ(P-F) symmetric P-F stretch | 825-815 | Strong | Polarized |
| ν(C-C) C-C stretching | 1055-1045 | Medium | Depolarized |
| ν(P-C) P-C stretching | 755-745 | Strong | Polarized |
| δ(CH₃) methyl deformation | 1385, 1465 | Medium | Depolarized |
| Skeletal deformation modes | 400-200 | Weak-Medium | Variable |
| Lattice/external modes | 150-50 | Weak | Depolarized |
Table 5: Conformational Analysis Parameters
| Conformer | Relative Energy (cm⁻¹) | Population at 298K (%) | Rotational Barrier (cm⁻¹) | Structural Features |
|---|---|---|---|---|
| Trans (most stable) | 0 | 65-70 | Trans→Gauche: 950-1000 | C-C-P-O dihedral ≈ 180° |
| Gauche-1 | 60-80 | 15-20 | Gauche→Trans: 890-940 | C-C-P-O dihedral ≈ +60° |
| Gauche-2 | 60-80 | 15-20 | Gauche→Gauche: 920-970 | C-C-P-O dihedral ≈ -60° |